4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Description

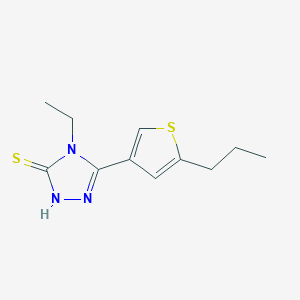

Chemical Structure and Properties 4-Ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS: 438230-64-9; Molecular Formula: C₁₀H₁₃N₃S₂; Molecular Weight: 263.36 g/mol) is a triazole derivative substituted with an ethyl group at position 4 and a 5-propylthien-3-yl moiety at position 3. Triazole-thiols are widely studied for their pharmacological activities, including kinase inhibition, antioxidant effects, and antimicrobial properties .

For example, Schiff base derivatives of triazole-thiols are prepared by condensing 4-amino-triazole-thiols with aldehydes in ethanol with catalytic acetic acid .

Properties

IUPAC Name |

4-ethyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S2/c1-3-5-9-6-8(7-16-9)10-12-13-11(15)14(10)4-2/h6-7H,3-5H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPARKRYTNNNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CS1)C2=NNC(=S)N2CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333720 | |

| Record name | 4-ethyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

438230-64-9 | |

| Record name | 4-ethyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-propylthiophene-3-carboxylic acid hydrazide with ethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the thiophene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazole or thiophene derivatives.

Substitution: Halogenated or aminated thiophene derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions. The presence of both triazole and thiophene rings allows for diverse synthetic pathways, enabling the formation of novel compounds with tailored properties.

Antimicrobial Activity

Research indicates that 4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and yeast-like fungi. This makes it a candidate for developing new antifungal and antibacterial agents, particularly in the context of rising antibiotic resistance .

Anticancer Potential

The compound has been explored for its anticancer activities. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. Its mechanism of action may involve the inhibition of certain enzymes or pathways critical for tumor growth .

Material Science

In material science, this compound is investigated for its electronic and optical properties. Its unique structure allows it to be integrated into materials designed for electronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazole compounds demonstrated that this compound exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study employed agar-well diffusion methods to assess the efficacy of this compound against different microbial strains .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of novel triazole derivatives highlighted the synthesis of this compound using hydrazine hydrate and appropriate thiophene derivatives. The synthesized compounds were characterized using techniques such as FTIR and NMR spectroscopy to confirm their structures and potential biological activities .

Mechanism of Action

The mechanism of action of 4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of triazole-thiols is heavily influenced by substituents. Key comparisons include:

Electron-Donating vs. Electron-Withdrawing Groups

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): The -NH₂ group at position 4 enhances antioxidant activity by stabilizing free radicals via electron donation. In DPPH• and ABTS•+ assays, AT exhibited superior radical scavenging compared to derivatives with electron-withdrawing groups (e.g., -NO₂) .

- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Methoxy and ethoxy groups are moderate electron donors, improving solubility and interaction with hydrophobic enzyme pockets .

- However, the absence of strong electron-donating groups (e.g., -NH₂) may limit antioxidant efficacy compared to AT .

Heterocyclic Moieties

- 5-(3-Indol-3-ylpropyl)-4-phenyl-1,2,4-triazole-3-thiol : The indole fragment enables π-π stacking and hydrogen bonding, critical for binding to kinase active sites (e.g., anaplastic lymphoma kinase) .

- 4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol : Pyrrole’s aromaticity and nitrogen lone pairs facilitate interactions with cyclooxygenase-2 (COX-2), as shown in molecular docking studies .

- 4-Ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol : The thiophene ring’s sulfur atom may engage in hydrophobic interactions, but its lack of hydrogen-bonding capacity could reduce affinity compared to indole or pyrrole derivatives .

Kinase and Enzyme Inhibition

- 5-(3-Indol-3-ylpropyl)-4-phenyl-triazole-3-thiol : Demonstrated strong binding to anaplastic lymphoma kinase (PDB: 2XP2) and COX-2 (PDB: 3LD6) in silico, with binding energies comparable to reference ligands .

- The propyl chain may improve bioavailability over shorter alkyl analogs .

Antioxidant Capacity

- AT and AP (4-amino-5-(4-pyridyl)-triazole-3-thiol): Achieved IC₅₀ values of 18.7 µM and 22.3 µM in DPPH• assays, respectively, due to -NH₂ and -SH groups .

- 4-Ethyl-5-(5-propylthien-3-yl)-triazole-3-thiol : Predicted to have moderate activity, as alkyl groups lack direct radical stabilization mechanisms .

Structural and Functional Data Table

Biological Activity

4-Ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure that combines a triazole ring with a thiophene moiety, which contributes to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃S₂ |

| Molecular Weight | 253.39 g/mol |

| IUPAC Name | 4-Ethyl-5-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-3-thione |

| CAS Number | 438230-64-9 |

Synthesis

The synthesis of this compound typically involves the cyclization of 5-propylthiophene-3-carboxylic acid hydrazide with ethyl isothiocyanate under basic conditions. This method allows for the efficient formation of the triazole ring while maintaining the integrity of the thiophene structure .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve inhibition of key enzymes or disruption of cell membrane integrity .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle progression. The specific molecular targets and pathways involved are under ongoing investigation .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) as low as 16 µg/mL against certain strains, indicating potent activity .

- Cancer Cell Line Studies : Research conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Interaction : It could also bind to cellular receptors involved in signaling pathways that regulate growth and apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar triazole and thiophene derivatives.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-Ethyl-1H-1,2,4-triazole | Moderate antifungal | Simple triazole structure |

| 5-Methylthiophene | Limited antimicrobial | Basic thiophene structure |

| 4-Methyltriazole | Anticancer potential | Lacks thiophene moiety |

Q & A

Q. Structural Confirmation :

- 1H NMR/IR Spectroscopy : To verify functional groups (e.g., -SH stretching at ~2500 cm⁻¹ in IR) and substituent positions .

- Elemental Analysis : Validates molecular formula .

- HPLC-MS : Ensures purity (>95%) and confirms molecular weight .

Basic: What are the common characterization techniques for verifying the purity of this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Paired with diode-array or mass spectrometric detection to assess purity and detect impurities .

- Melting Point Analysis : Sharp melting points indicate crystalline purity; deviations suggest contamination .

- Thin-Layer Chromatography (TLC) : Used for rapid purity checks during synthesis .

Advanced: How can researchers optimize the synthesis yield of this compound when scaling up reactions?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures improve cyclization efficiency .

- Catalyst Optimization : Triethylamine or NaOH (7% aqueous) facilitates deprotonation and accelerates cyclization .

- Temperature Control : Maintaining 60–80°C during cyclization minimizes side reactions .

- Purification : Recrystallization from propan-2-ol or ethanol removes unreacted intermediates .

Advanced: What computational strategies are employed to predict the biological activity of triazole-thiol derivatives?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to targets (e.g., anaplastic lymphoma kinase [2XP2], COX-2 [3LD6]) by simulating ligand-protein interactions .

- ADME Analysis : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., bioavailability, BBB permeability) .

- Validation : Compare docking scores with experimental IC50 values from enzymatic assays .

Advanced: How to address contradictions in spectral data during structural elucidation?

Answer:

- Cross-Validation : Use complementary techniques (e.g., 13C NMR with DEPT-135 to confirm carbon environments if 1H NMR is ambiguous) .

- High-Resolution Mass Spectrometry (HRMS) : Resolves molecular formula discrepancies .

- X-ray Crystallography : Definitive for resolving positional isomerism in the triazole ring .

- Literature Comparison : Match IR peaks (e.g., C=S stretches at ~650 cm⁻¹) with reported analogs .

Advanced: What strategies are used to design derivatives of this compound for enhanced pharmacokinetic properties?

Answer:

- Bioisosteric Replacement : Substitute the thiophene moiety with pyrazole or indole to improve solubility .

- Mannich Bases : Introduce morpholine or piperazine fragments via Mannich reactions to enhance blood-brain barrier penetration .

- Prodrug Design : Esterify the thiol group (e.g., acetylated derivatives) to improve oral bioavailability .

- In Silico Toxicity Screening : Use ProtoTox-II to eliminate derivatives with hepatotoxicity risks .

Advanced: How can researchers resolve discrepancies between in silico predictions and experimental bioactivity results?

Answer:

- Docking Parameter Adjustments : Modify grid box size/position to account for protein flexibility .

- Molecular Dynamics Simulations : GROMACS or AMBER evaluates binding stability over time .

- Enzymatic Assays : Validate kinase inhibition (e.g., ADP-Glo™ assay) to confirm docking-predicted IC50 values .

- Metabolite Analysis : LC-MS identifies active metabolites not accounted for in initial models .

Basic: What are the critical reaction conditions for avoiding byproducts during S-alkylation?

Answer:

- Controlled pH : Alkaline conditions (pH 9–10) favor thiolate ion formation, reducing disulfide byproducts .

- Stoichiometry : Use a 1.1:1 molar ratio of alkyl halide to thiol to prevent over-alkylation .

- Temperature : Reactions at 0–5°C minimize polysubstitution .

Advanced: What methodologies are recommended for studying the compound’s interaction with cytochrome P450 enzymes?

Answer:

- Fluorescence-Based Assays : Monitor CYP3A4 inhibition using 7-benzyloxy-4-trifluoromethylcoumarin as a substrate .

- LC-MS/MS Metabolite Profiling : Identify hydroxylated or oxidized metabolites in liver microsomes .

- Docking with CYP Homology Models : Predict binding modes using PDB templates (e.g., CYP2C9 [1R9O]) .

Advanced: How to analyze the electronic effects of substituents on the triazole-thiol core’s reactivity?

Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set computes frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Hammett Constants : Correlate substituent σ values with reaction rates (e.g., alkyl groups lower thiol acidity) .

- Cyclic Voltammetry : Measures redox potentials to assess electron-donating/withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.